1-(2-Fluorophenyl)ethanol

Descripción

Nomenclature and Structural Classification

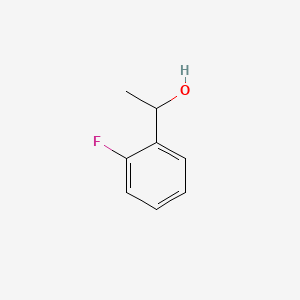

1-(2-Fluorophenyl)ethanol (CAS 445-26-1) is a fluorinated aromatic alcohol with the systematic IUPAC name This compound . Its molecular formula is $$ \text{C}8\text{H}9\text{FO} $$, corresponding to a molecular weight of 140.16 g/mol. The structure consists of a benzene ring substituted with a fluorine atom at the ortho position and an ethanol group (-CH$$_2$$OH) attached to the adjacent carbon (Figure 1).

Key Structural Features:

The compound belongs to the broader class of fluorinated benzylic alcohols , characterized by a hydroxyl-bearing carbon adjacent to an aromatic ring with fluorine substituents. Its structural classification aligns with secondary alcohols due to the hydroxyl group attached to a carbon connected to two other carbons.

Historical Context in Fluorine Chemistry

The isolation of elemental fluorine by Henri Moissan in 1886 laid the groundwork for fluoroorganic chemistry. Early 20th-century advancements, such as the Schiemann reaction (fluorination via diazonium salts) and Gottlieb’s halogen exchange methods, enabled practical synthesis of fluorinated aromatics.

This compound emerged as a niche compound in the mid-20th century, coinciding with industrial demand for fluorinated intermediates in pharmaceuticals and agrochemicals. Its synthesis often leverages halogen-exchange reactions or catalytic reduction of 2-fluorophenyl ketones, reflecting methodologies refined post-1940s.

Physical Appearance and Basic Properties

This compound is a colorless to pale-yellow liquid at room temperature. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 193°C (760 mmHg) | |

| Density | 1.123 g/cm³ | |

| Refractive Index (n20/D) | 1.506 | |

| Water Solubility | Immiscible | |

| pKa | 13.95 (predicted) |

The immiscibility in water arises from its hydrophobic aromatic backbone, while the moderate boiling point reflects intermolecular hydrogen bonding.

Position Within Fluorinated Benzylic Alcohols

Fluorinated benzylic alcohols vary by substituent position and electronic effects:

The ortho fluorine in this compound induces steric strain, altering reactivity compared to meta and para isomers. This positions it as a versatile intermediate for asymmetric synthesis and chiral ligand design.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963232 | |

| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-26-1 | |

| Record name | 2-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

1-(2-Fluorophenyl)ethanol can be synthesized through several methods:

Reduction of 2-Fluoroacetophenone: This method involves the reduction of 2-fluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride

Actividad Biológica

1-(2-Fluorophenyl)ethanol, a chiral alcohol characterized by the presence of a fluorine atom on the phenyl ring, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound's unique structure influences its biological activity, making it a subject of extensive research.

- Molecular Formula : C8H9FO

- Molecular Weight : 138.14 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 180.8 °C

- Melting Point : 26-27 °C

- LogP : 1.29

These properties suggest that this compound is a relatively stable compound with moderate lipophilicity, which can influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which can significantly affect the compound's pharmacological profile. This mechanism is crucial for its application in drug development, particularly in targeting neurological and inflammatory conditions.

Pharmacological Studies

Research indicates that this compound may have potential applications in the synthesis of various bioactive molecules. Its chiral nature allows for studies on enzyme-substrate interactions, providing insights into the effects of chirality on biological activity .

Case Studies

- Neuropharmacology : A study demonstrated that compounds similar to this compound exhibit significant effects on neurotransmitter systems, potentially influencing mood and cognitive functions. The fluorine substitution appears to modulate receptor interactions, enhancing therapeutic efficacy .

- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent. This is particularly relevant for developing treatments for chronic inflammatory diseases .

- Toxicology Insights : Research into organofluorine compounds has highlighted both beneficial and toxic effects associated with fluorine incorporation in drugs. While some derivatives show promise as therapeutic agents, others may exhibit toxicity due to metabolic byproducts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluorophenylmethanol | C8H9FO | Moderate anti-inflammatory activity |

| 2-Fluoroacetophenone | C9H9FO | Neurological effects |

| 2-Fluorobenzoic acid | C7H5FO2 | Antimicrobial properties |

This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-(2-Fluorophenyl)ethanol serves as an important intermediate in the synthesis of several biologically active compounds. Its utility can be summarized as follows:

- Synthesis of Pharmaceuticals : It is used to create various pharmaceutical agents through substitution reactions and coupling processes.

- Dyestuffs : This compound is also utilized in the production of dyes, where it contributes to the color properties of the final products .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in drug development:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study employed molecular docking techniques to evaluate the binding affinity of synthesized compounds with bacterial proteins, revealing promising results against pathogens like Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity

A study focused on synthesizing α,β-unsaturated carbonyl compounds derived from this compound demonstrated their effectiveness against various bacterial strains. The research utilized computational methods such as ADMET analysis to predict the pharmacokinetic properties of these compounds, enhancing their potential as antimicrobial agents .

Agricultural Applications

In agriculture, this compound has been explored for its herbicidal properties:

- Herbicide Development : The compound has been investigated for its ability to inhibit specific enzymes involved in plant growth, making it a candidate for developing selective herbicides .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-fluorophenyl)ethanol with its positional isomers, functional group analogs, and derivatives, focusing on structural features, physicochemical properties, and applications.

Positional Isomers

1-(3-Fluorophenyl)ethanol and 1-(4-Fluorophenyl)ethanol

- Structural Differences : The fluorine atom is located at the 3- or 4-position of the phenyl ring instead of the 2-position.

- Steric Effects: The ortho-fluorine in this compound introduces steric hindrance near the hydroxyl group, which may reduce nucleophilic reactivity compared to its isomers .

- Applications: Limited data exists for these isomers, but they are likely used in similar synthetic pathways as intermediates .

Functional Group Analogs

1-(2-Fluorophenyl)ethanone

- Structural Difference: The hydroxyl group in this compound is replaced by a ketone (-CO).

- Key Data: In synthesis, 1-(2-fluorophenyl)ethanone serves as a precursor for α-ketothioamide derivatives (e.g., compound 20 in ), achieving a 39% yield under optimized conditions . The ketone’s higher electrophilicity makes it more reactive toward nucleophiles compared to the alcohol derivative .

1-(2-Ethoxy-5-fluorophenyl)ethanol (CAS: 577-97-9)

- Structural Difference : An ethoxy (-OCH₂CH₃) group is added at the 5-position of the phenyl ring.

- Higher molecular weight (184.21 g/mol) and lipophilicity compared to this compound may improve membrane permeability in drug design .

Complex Derivatives

2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol

- Structural Difference : Incorporates a piperazine ring linked to the fluorophenyl group.

- Impact: The piperazine moiety introduces basicity (pKa ~9.5 for similar compounds), enabling salt formation and enhancing solubility in polar solvents. Potential pharmacological applications due to structural resemblance to psychoactive compounds (e.g., 2F-viminol derivatives) .

N-(2-Fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-Fluoroortho-Fluorofentanyl)

- Structural Difference : A fentanyl analog featuring dual 2-fluorophenyl groups and a piperidine core.

- Impact: The fluorophenyl groups enhance metabolic stability and receptor binding affinity. High molecular weight (372.5 g/mol) and complex structure limit synthetic accessibility compared to simpler ethanol derivatives .

Data Table: Key Properties of this compound and Analogs

Research Findings and Challenges

- Synthetic Yields: Derivatives like 1-(2-fluorophenyl)ethanone-based α-ketothioamides show moderate yields (23–39%), highlighting challenges in steric hindrance management .

- Solubility: this compound’s immiscibility in water contrasts with piperazine-containing derivatives, which exhibit improved aqueous solubility due to ionizable nitrogen atoms .

- Thermal Stability : Fluorine at the ortho position may reduce thermal stability compared to para-substituted analogs, as seen in agrochemicals like Flutriafol (CAS: 76674–21–0) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Fluorophenyl)ethanol, and how are they optimized for yield and purity?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, refluxing 2-fluorophenylmagnesium bromide with acetaldehyde in anhydrous ethanol under inert conditions yields the alcohol. Purification via recrystallization (e.g., ethanol/n-hexane mixtures) ensures high purity . Optimization involves controlling reaction temperature (90–100°C) and stoichiometric ratios to minimize byproducts like diarylalkanes.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Answer :

- NMR : H NMR (DMSO-d) shows distinct peaks for the fluorophenyl ring (δ 7.32–7.51 ppm) and the ethanol moiety (δ 4.8–5.2 ppm for -OH) .

- IR : A broad O-H stretch (~3300 cm) and C-F vibrations (~1220 cm) confirm functional groups .

- HPLC/GC-MS : Used to assess purity (>97%) and resolve enantiomers if chiral synthesis is performed .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?

- Answer : Asymmetric reduction of 2-fluoroacetophenone using alcohol dehydrogenases (e.g., from Lactobacillus brevis) or ketoreductases in aqueous-organic biphasic systems achieves >90% enantiomeric excess (ee). Co-factor regeneration (e.g., NADPH) is critical for scalability. Recent studies highlight engineered enzymes for improved substrate specificity and stability in fluorinated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.